molecular formula C22H26N4O4 B3866433 N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide

N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide

Cat. No. B3866433
M. Wt: 410.5 g/mol
InChI Key: GPZUMNSOCUXHAQ-RNIAWFEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide, also known as IBE, is a chemical compound that has been widely studied for its potential applications in various fields, including medicine and materials science.

Mechanism of Action

The mechanism of action of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to induce apoptosis and inhibit cell proliferation by targeting the Akt/mTOR signaling pathway. In viral infections, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to inhibit viral replication by targeting the viral polymerase.
Biochemical and Physiological Effects:
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of viral replication. In addition, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide in lab experiments is its relatively low cost and ease of synthesis. However, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide is also known to be unstable in certain conditions, which can make it difficult to work with. In addition, the mechanism of action of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide. One area of interest is the development of new synthetic methods for N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide and related compounds. Another area of interest is the investigation of the potential applications of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide in materials science, such as the synthesis of new functional materials. Finally, there is also potential for further research on the mechanism of action of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide and its potential applications in medicine.

Scientific Research Applications

N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been extensively studied for its potential applications in various fields, including medicine and materials science. In medicine, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to exhibit anticancer, antiviral, and antimicrobial properties. In materials science, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other functional materials.

properties

IUPAC Name

N,N'-bis[(E)-(2-propan-2-yloxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-15(2)29-19-11-7-5-9-17(19)13-23-25-21(27)22(28)26-24-14-18-10-6-8-12-20(18)30-16(3)4/h5-16H,1-4H3,(H,25,27)(H,26,28)/b23-13+,24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZUMNSOCUXHAQ-RNIAWFEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=NNC(=O)C(=O)NN=CC2=CC=CC=C2OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC1=CC=CC=C1/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis[(E)-(2-propan-2-yloxyphenyl)methylideneamino]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide
Reactant of Route 2
Reactant of Route 2
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide
Reactant of Route 3
Reactant of Route 3
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide
Reactant of Route 4
Reactant of Route 4
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide
Reactant of Route 5
Reactant of Route 5
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide
Reactant of Route 6
Reactant of Route 6
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.